

Chirality and stereochemistry of γ -nonalactone

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Compound of Interest

Compound Name: Nonalactone

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An In-depth Technical Guide to the Chirality and Stereochemistry of γ -Nonalactone

Introduction to γ -Nonalactone

γ -Nonalactone, systematically known as 5-pentyloxolan-2-one, is a nine-carbon (C9) aliphatic γ -lactone.^[1] It is a colorless to pale yellow liquid widely recognized for its characteristic strong, coconut-like aroma.^{[2][3]} Although commonly referred to by the trade name "Aldehyde C-18," this is a misnomer, as its chemical structure is unequivocally a cyclic ester (lactone), not an aldehyde.^[1] This compound is a significant component in the flavor and fragrance industries and occurs naturally in a variety of fruits such as peaches, apricots, and papayas, as well as in fermented products like beer, wine, and spirits.^[3]

Chirality and Stereoisomers of γ -Nonalactone

The stereochemistry of γ -nonalactone is centered around a single chiral carbon atom at the 5-position of the lactone ring (the carbon atom adjacent to the ring oxygen).^[1] This asymmetry gives rise to two distinct, non-superimposable mirror-image stereoisomers, known as enantiomers.

These enantiomers are designated as:

- (R)-(+)- γ -Nonalactone
- (S)-(-)- γ -Nonalactone

While these molecules share identical physical properties like molecular weight, boiling point, and density, they differ in their interaction with plane-polarized light and, most significantly, in their sensory properties due to the chiral nature of olfactory receptors.[1]

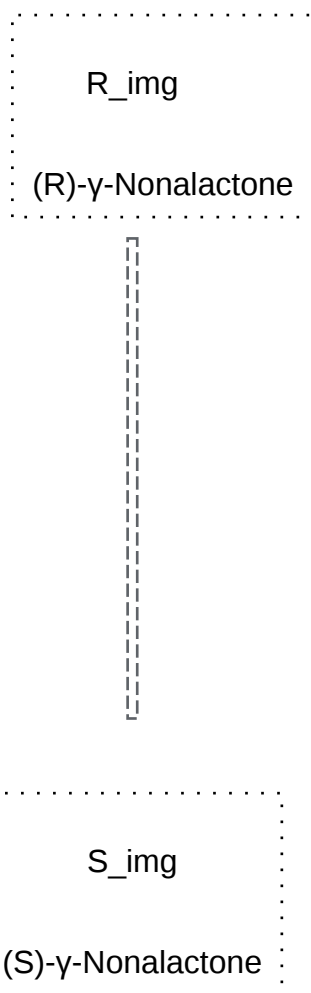


Figure 1. Enantiomers of γ -Nonalactone

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Quantitative Data and Sensory Profile of Stereoisomers

The distinct spatial arrangements of the (R) and (S) enantiomers lead to different interactions with chiral olfactory receptors, resulting in unique odor profiles and detection thresholds. The

(R)-enantiomer is predominantly found in natural sources.[1]

Property	(R)-(+)- γ -Nonalactone	(S)-(-)- γ -Nonalactone	Racemic (\pm)- γ -Nonalactone
CAS Number	63357-96-0[1]	63357-97-1[1]	104-61-0[4]
Molecular Formula	C ₉ H ₁₆ O ₂ [4]	C ₉ H ₁₆ O ₂ [4]	C ₉ H ₁₆ O ₂ [4]
Molecular Weight	156.22 g/mol [4]	156.22 g/mol [4]	156.22 g/mol [4]
Odor Description	Sweet, soft coconut, fatty, milky[1]	Fatty, moldy, coconut character[1]	Strong coconut-like odor[2]
Natural Occurrence	Predominant in natural sources[1]	Less common in nature	Produced synthetically
Specific Rotation [α]	Data not available	Data not available	Data not available[4]

Synthesis and Experimental Protocols

The synthesis of γ -nonalactone can be approached through methods that yield a racemic mixture or through enantioselective routes to produce a specific stereoisomer.

Racemic Synthesis

Commercial production often favors racemic synthesis due to cost-effectiveness.[1] Common methods include:

- Reaction of an aldehyde and malonic acid: A Knoevenagel condensation followed by lactonization.
- Intramolecular esterification: Cyclization of 4-hydroxynonanoic acid catalyzed by a strong acid.[4]
- Free-radical addition: Reaction between an alcohol (hexanol) and acrylic acid.[4][5]

Detailed Protocol: Racemic Synthesis from Heptanal and Malonic Acid

This protocol is based on a two-step process involving a Knoevenagel-type condensation followed by acid-catalyzed lactonization.[6][7]

Step 1: Synthesis of 3-Nonenoic Acid

- Reagents: Heptanal (40 mmol), malonic acid (40 mmol), triethylamine (60 mmol), diethyl ether, 4N HCl, 1.25N NaOH.
- Procedure: a. Charge a round-bottom flask with malonic acid, heptaldehyde, and triethylamine.[7] b. Heat the mixture at 100-110°C for 1 hour.[7] c. Cool the reaction mixture and transfer it to a separatory funnel with diethyl ether. d. Add 4N HCl and shake to separate the layers.[7] Wash the organic layer with water. e. Extract the acidic product into an aqueous layer using 1.25N NaOH. f. Wash the aqueous layer with diethyl ether to remove impurities. g. Re-acidify the aqueous layer with 4N HCl, causing the unsaturated acid to precipitate. h. Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate. i. Remove the solvent under reduced pressure to yield the crude 3-nonenoic acid.

Step 2: Lactonization to γ -Nonalactone

- Reagents: Crude 3-nonenoic acid, 85% sulfuric acid or Amberlyst 15 cationic resin, heptane (if using resin), sodium bicarbonate solution.
- Procedure (using Sulfuric Acid): a. Add 85% H₂SO₄ to the crude acid.[6] b. Heat the mixture for approximately 1 hour.[6] c. Carefully add the reaction mixture to a chilled aqueous solution of sodium bicarbonate to neutralize the acid.[6] d. Extract the γ -nonalactone with diethyl ether. e. Wash the organic layer with water and dry over an anhydrous salt. f. Purify the final product by distillation.[6]

Enantioselective Synthesis

Producing enantiomerically pure γ -nonalactone requires stereocontrolled methods, often involving chiral starting materials or catalysts. While specific detailed protocols are proprietary, established strategies for other chiral γ -lactones provide a framework. A common approach involves using precursors from the "chiral pool," such as amino acids.

Conceptual Protocol: Enantioselective Synthesis from Glutamic Acid

This strategy can be adapted to produce either the (R) or (S) enantiomer by starting with the corresponding D- or L-glutamic acid.

- **Starting Material:** L-glutamic acid to synthesize the (R)-lactone series or D-glutamic acid for the (S)-series.
- **Key Steps:** a. **Deamination and Reduction:** Convert the amino acid to a chiral lactone intermediate, such as (S)-5-oxo-2-tetrahydrofurancarboxaldehyde. b. **Side Chain Introduction (Wittig Reaction):** React the aldehyde intermediate with a suitable phosphorane ylide (e.g., derived from a pentyl halide) to introduce the required five-carbon side chain. c. **Hydrogenation:** Reduce the resulting double bond to yield the final saturated γ -lactone, (R)- γ -nonalactone.

Analytical Methods: Chiral Separation

Distinguishing and quantifying the enantiomers of γ -nonalactone is critical for authenticity analysis and sensory studies. The primary technique for this is chiral gas chromatography (GC).

Detailed Protocol: Chiral GC Separation of Enantiomers

This protocol provides a general methodology for the enantioselective analysis of γ -lactones in a sample matrix like wine or a fragrance oil.^[8]

- **Instrumentation:**
 - **Gas Chromatograph:** Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).^[8]
 - **Chiral GC Column:** A cyclodextrin-based chiral stationary phase is essential. An example is an Agilent CP-Chirasil-DEX CB column (or equivalent), which is effective for separating γ -lactone enantiomers.^{[8][9]}
 - **Gases:** High-purity helium (carrier gas), hydrogen, and air (for FID).^[8]
- **Sample Preparation (Liquid-Liquid Extraction for Aqueous Samples):** a. To a 10 mL liquid sample (e.g., wine), add 2 g of NaCl and dissolve.^[8] b. Add 5 mL of a suitable organic

solvent (e.g., dichloromethane). c. Vortex the mixture vigorously for 2 minutes and centrifuge to separate the phases.^[8] d. Carefully collect the organic layer. e. Repeat the extraction and combine the organic extracts. f. Dry the combined extract over anhydrous sodium sulfate. g. Concentrate the extract to a final volume of ~1 mL under a gentle stream of nitrogen.^[8]

- GC Analysis: a. Injection: Inject 1 μ L of the prepared sample into the GC inlet. b. Chromatographic Conditions: Set up the GC with an appropriate temperature program to achieve baseline separation of the enantiomers. (Specific temperatures and ramp rates must be optimized for the specific column and instrument). c. Detection: Acquire the chromatogram. Identify the (R) and (S) peaks based on their retention times, confirmed by injecting authentic standards if available. d. Quantification: Calculate the concentration and enantiomeric excess (% ee) using the integrated peak areas of the two enantiomers.^[8]

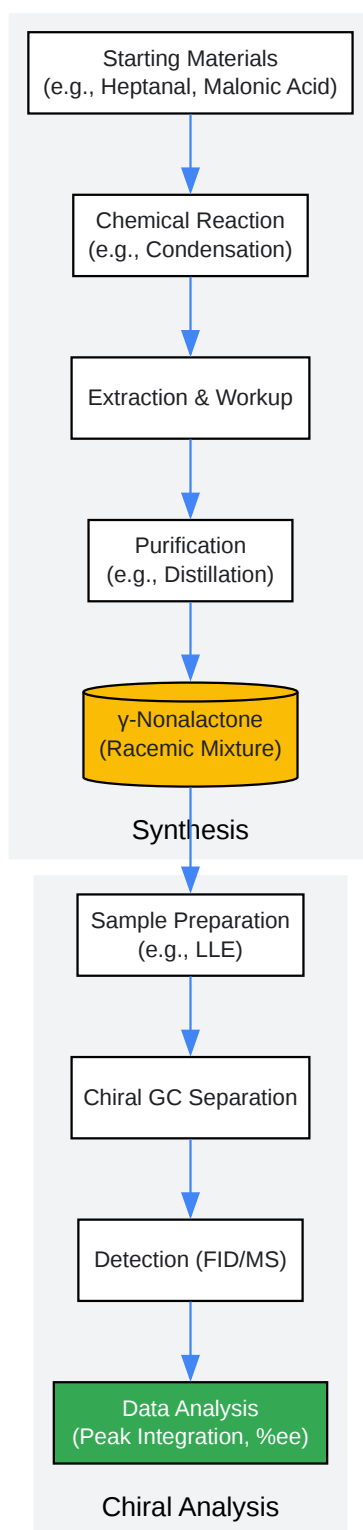


Figure 2. General Workflow for Synthesis & Chiral Analysis

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Biological Activity and Olfactory Perception

The primary biological relevance of γ -**nonalactone** enantiomers lies in their interaction with the olfactory system. Olfactory receptors (ORs), located on the membranes of olfactory receptor neurons, are G protein-coupled receptors (GPCRs) that are themselves chiral proteins.[10][11]

The mechanism of odor perception is based on a "lock and key" or, more accurately, a "hand-in-glove" model. The three-dimensional structure of an odorant molecule (the "key" or "hand") must fit into the binding pocket of a specific OR (the "lock" or "glove").[12] Because the (R) and (S) enantiomers of γ -**nonalactone** have different spatial arrangements, they bind with different affinities to the chiral ORs.

This differential binding activates distinct signal transduction cascades, leading the brain to perceive two different smells.[1][12] One enantiomer may bind strongly to a specific receptor, producing a potent signal, while its mirror image may bind weakly or not at all, or it may bind to a completely different set of receptors. This principle of chiral recognition is the molecular basis for the distinct "sweet, milky coconut" scent of the (R)-enantiomer versus the "fatty, moldy" character of the (S)-enantiomer.[1]

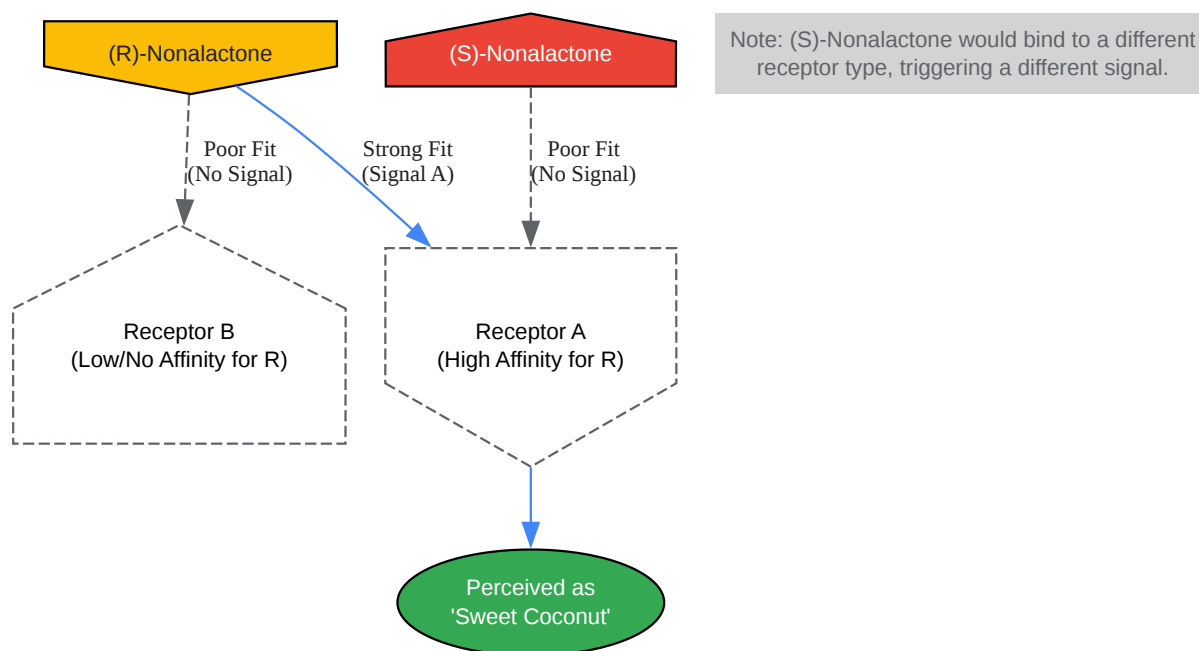


Figure 3. Principle of Chiral Recognition in Olfaction

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Figure 3. Principle of Chiral Recognition in Olfaction

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